Cas no 332082-30-1 (7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione)
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 7-methyl-6-nitro-1H-Indole-2,3-dione
- 7-METHYL-6-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE
- AKOS000155432
- 332082-30-1
- EN300-263652
- 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD09807869
- Inchi: 1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13)
- InChI Key: XINFJUOXGHWKTD-UHFFFAOYSA-N
- SMILES: O=C1C(NC2C(C)=C(C=CC=21)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 206.03275668g/mol
- Monoisotopic Mass: 206.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 92Ų
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B499098-10mg |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B499098-50mg |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B499098-100mg |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 100mg |
$ 365.00 | 2022-06-07 | ||
| A2B Chem LLC | AW46390-50mg |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 95% | 50mg |
$293.00 | 2024-04-20 | |
| A2B Chem LLC | AW46390-100mg |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 95% | 100mg |
$421.00 | 2024-04-20 | |
| A2B Chem LLC | AW46390-250mg |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 95% | 250mg |
$587.00 | 2024-04-20 | |
| A2B Chem LLC | AW46390-500mg |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 95% | 500mg |
$903.00 | 2024-04-20 | |
| A2B Chem LLC | AW46390-1g |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 95% | 1g |
$1148.00 | 2024-04-20 | |
| Enamine | EN300-263652-1g |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 95% | 1g |
$1057.0 | 2023-09-14 | |
| Enamine | EN300-263652-5g |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione |
332082-30-1 | 95% | 5g |
$3065.0 | 2023-09-14 |
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione
Professional Introduction to 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 332082-30-1)
7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and multifaceted biological activities. This heterocyclic compound, with the chemical formula C9H7N3O3, belongs to the nitroindole class and has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The nitro group and the dihydroindole core are key structural motifs that contribute to its unique chemical properties and biological interactions.
The compound's significance is further underscored by its role in synthesizing various pharmacologically active molecules. Its structural framework provides a versatile platform for modifications, enabling the development of derivatives with enhanced efficacy and selectivity. In recent years, there has been a growing interest in exploring the pharmacological potential of nitroindole derivatives, particularly in the context of cancer therapy and inflammation modulation.
Recent studies have highlighted the anti-cancer properties of 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione and its analogs. Research published in peer-reviewed journals has demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The nitro group plays a crucial role in these interactions, facilitating redox reactions that lead to cellular damage in tumor cells while sparing healthy cells.
In addition to its anti-cancer applications, 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione has shown promise in treating inflammatory diseases. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NFκB) signaling. This mechanism makes it a potential candidate for developing novel anti-inflammatory agents that could address chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione involves a series of well-defined chemical transformations. The process typically begins with the condensation of appropriately substituted indole derivatives followed by nitration and cyclization steps. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These advancements have enabled large-scale production, making it more feasible for industrial applications.
The pharmacokinetic profile of 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is another area of active investigation. Preclinical studies have revealed that it exhibits good oral bioavailability and moderate metabolic stability. However, challenges such as rapid clearance and potential drug-drug interactions need to be addressed through structural optimization. Researchers are exploring strategies like prodrug formulations and co-administration with metabolic inhibitors to enhance its therapeutic efficacy.
The safety profile of 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is also a critical consideration in its development as a pharmaceutical agent. Animal studies have shown that it generally exhibits low toxicity at therapeutic doses but can cause hepatotoxicity at higher concentrations. Understanding these adverse effects is essential for designing safe dosing regimens and identifying patient populations who may be more susceptible to side effects.
Future directions in the research of 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may modulate neurotransmitter pathways involved in these conditions. Additionally, computational modeling techniques are being employed to predict new derivatives with improved pharmacological properties.
The versatility of 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione lies not only in its biological activities but also in its synthetic accessibility. This allows for rapid screening of numerous derivatives using high-throughput synthesis platforms. Such approaches have accelerated the discovery process and enabled the identification of lead compounds for further development.
In conclusion, 7-methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 332082-30-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts. Ongoing research continues to uncover new therapeutic possibilities for this molecule and its derivatives.
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